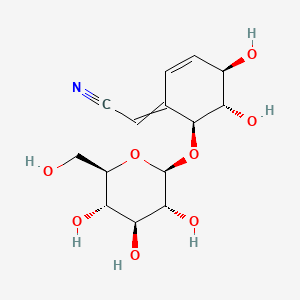

Lithosprmoside

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H19NO8 |

|---|---|

Molecular Weight |

329.30 g/mol |

IUPAC Name |

2-[(4R,5S,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile |

InChI |

InChI=1S/C14H19NO8/c15-4-3-6-1-2-7(17)9(18)13(6)23-14-12(21)11(20)10(19)8(5-16)22-14/h1-3,7-14,16-21H,5H2/t7-,8-,9+,10-,11+,12-,13+,14+/m1/s1 |

InChI Key |

WIIDBJNWXCWLKF-GNQOJBRWSA-N |

Isomeric SMILES |

C1=CC(=CC#N)[C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Isolation and Dereplication Strategies for Lithospermoside

Advanced Extraction Methodologies

Modern Solvent-Based Extraction Techniques

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction (MAE) utilizes microwave energy to heat solvents and plant tissues, thereby accelerating the extraction process and increasing the kinetic energy of extraction nih.govsapub.org. This method offers several advantages over conventional techniques, including significantly shorter extraction times, reduced solvent volumes, higher extraction rates, and lower operational costs nih.govsapub.orgresearchgate.netscialert.net. MAE is recognized as a green technology due to its efficiency and reduced environmental impact sapub.org. While specific MAE parameters for Lithospermoside (B1672145) are not detailed in the provided literature, the technique is broadly applied in herbal drug research for the isolation of phytoconstituents scialert.net. Studies have explored MAE in conjunction with other methods for extracting various bioactive compounds from plant matrices unica.itmicrobiologyjournal.org.

Ultrasound-Assisted Solvent Extraction (UASE)

Ultrasound-assisted solvent extraction (UASE) employs acoustic cavitation, a phenomenon involving the formation, growth, and collapse of microscopic bubbles, to disrupt plant cell walls and membranes. This mechanical effect facilitates the infiltration of the solvent into the plant matrix, leading to a more efficient release of intracellular compounds mdpi.commdpi.com. UASE has been shown to yield higher quantities of bioactive compounds in shorter periods compared to traditional extraction methods mdpi.com. It is considered a safe and effective technology for extracting natural ingredients from plant materials mdpi.com. Research indicates that UASE can be particularly effective for extracting glycosides and other polar compounds unica.it.

Chromatographic Fractionation Approaches

Chromatography is indispensable for separating and purifying natural products from complex extracts, leveraging differences in polarity, size, and affinity for stationary and mobile phases hilarispublisher.com.

Vacuum Liquid Chromatography (VLC)

Vacuum liquid chromatography (VLC) is a preparative chromatographic technique often employed to remove undesirable matrix components, such as lipids, pigments, saccharides, and tannins, which can interfere with subsequent purification steps or impact separation quality researchgate.net. It is also used for the initial fractionation of crude extracts, producing enriched fractions that can be further processed researchgate.netplos.orgunesp.brresearchgate.netfigshare.com. For instance, the hydroalcoholic extract of Bauhinia holophylla leaves has been fractionated using VLC, employing a C18 stationary phase with methanol/water mixtures as eluents, to isolate compounds including Lithospermoside researchgate.netplos.orgunesp.brresearchgate.netfigshare.com.

Table 1: Application of Vacuum Liquid Chromatography (VLC) in Lithospermoside Isolation Context

| Stationary Phase | Mobile Phase Composition (Example) | Purpose | Reference(s) |

| Zeoprep 60 C18 | MeOH: H₂O (+0.1% formic acid) | Fractionation of hydroalcoholic extract; removal of matrix components | plos.org |

Medium Pressure Liquid Chromatography (MPLC)

Medium Pressure Liquid Chromatography (MPLC) is a valuable technique for the separation of larger quantities of material, often used to obtain fractions for further analysis or to enrich target compounds uu.sescienceasia.org. Operating at moderate pressures (5-20 bar), MPLC offers a balance between the resolution of HPLC and the simplicity of low-pressure chromatography, allowing for rapid separations with high flow rates uu.sescienceasia.org. Studies have utilized MPLC in combination with other chromatographic methods, such as semi-preparative HPLC, to isolate compounds like Lithospermoside from plant extracts researchgate.netresearchgate.netnih.gov. For example, MPLC has been used to fractionate extracts of Bauhinia holophylla, leading to the subsequent isolation of Lithospermoside researchgate.netnih.gov.

Table 2: Application of Medium Pressure Liquid Chromatography (MPLC) in Natural Product Isolation

| Source Material | MPLC Stationary Phase(s) | Additional Technique(s) | Outcome/Target Compound Context | Reference(s) |

| Bauhinia holophylla leaves | Not specified | Semi-prep HPLC-UV | Isolation of compounds, including Lithospermoside | researchgate.net |

| Thalictrum species | Not specified | Not specified | Isolation of Lithospermoside, Dasycarponin | researchgate.net |

| Medicago sativa extract | MCI GEL® CHP20P, Sephadex LH-20 | Prep HPLC (C18 AQ) | Enrichment of L-tryptophan (Q-marker) | researchgate.net |

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely adopted technique for the final purification of natural products, offering high resolution and efficiency hilarispublisher.comuu.se. It is employed to isolate compounds to high purity levels after initial fractionation steps hilarispublisher.comuu.se. Lithospermoside has been purified using semi-preparative HPLC, often employing reversed-phase C18 columns with methanol/water mobile phases, sometimes acidified with formic or trifluoroacetic acid researchgate.netnih.govscielo.brredalyc.org. These methods are crucial for obtaining pure Lithospermoside for structural elucidation and biological testing researchgate.netnih.govscielo.brredalyc.org.

Table 3: Preparative HPLC Conditions Used in Lithospermoside-Related Isolations

| Column Type | Mobile Phase (Example) | Flow Rate (approx.) | Detection | Target Compound Context | Reference(s) |

| C18 | H₂O-MeOH (9:1) | 4.0 mL/min | Not specified | Compound isolation | researchgate.net |

| C18 | MeOH-H₂O (1:1) + 0.1% FA | Not specified | RI | Purification of MPLC fractions | nih.gov |

| RP-C18 | H₂O (TFA 0.1%)/MeOH | 3.0 mL/min | UV-Vis | Isolation of compounds | scielo.br |

| Phenomenex C18 (250 x 10 mm, 10 µm) | Deionized water/Methanol | Not specified | UV-Vis (200-400 nm) | Isolation of compounds | redalyc.org |

Dereplication Techniques for Natural Product Discovery

Dereplication is a critical process in natural product research that aims to rapidly identify known compounds within complex mixtures, thereby preventing redundant efforts and allowing researchers to focus on potentially novel molecules nih.govresearchgate.netresearchgate.netrsc.org. This strategy significantly accelerates the drug discovery pipeline rsc.org.

Key dereplication techniques often involve the integration of advanced analytical methods with extensive databases:

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry provides molecular weight information and fragmentation patterns, enabling the identification of compounds by comparing them to spectral libraries nih.govresearchgate.net. High-resolution LC-MS (LC-HRMS/MS) offers enhanced accuracy for identification nih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for elucidating the complete structure of compounds, including stereochemistry researchgate.netscielo.brnih.gov. NMR data can be compared to existing databases for dereplication.

LC-NMR and LC-NMR-MS: These hyphenated techniques combine the separation power of LC with the structural elucidation capabilities of NMR and MS, providing comprehensive information for rapid compound identification researchgate.net.

Mass Spectrometry (MS) Feature Dereplication Strategies: Advanced algorithms and data analysis workflows, such as NP-PRESS utilizing MS1 and MS2 data analysis, are being developed to differentiate natural product signals from interfering features in complex samples chemrxiv.org.

By employing these dereplication strategies, researchers can efficiently identify compounds like Lithospermoside early in the isolation process, streamlining the discovery of new bioactive molecules nih.govresearchgate.netresearchgate.net.

Metabolite Profiling Integration with Bioactivity Screening

Metabolite profiling, also known as metabolomics, involves the comprehensive analysis of all detectable small molecules (metabolites) within a biological sample. When integrated with bioactivity screening, this approach allows researchers to simultaneously characterize the chemical composition of extracts and identify fractions or compounds exhibiting desired biological effects springernature.comresearchgate.net. This synergy is vital for bioactivity-guided isolation, where the process is directed by biological activity, thereby accelerating the discovery of active compounds like Lithospermoside.

The process typically begins with the extraction of metabolites from the plant material. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS/MS) is a powerful tool for generating detailed chemical profiles. These profiles can then be screened for biological activity using various assays (e.g., antimicrobial, cytotoxic, antioxidant). Fractions or extracts showing significant bioactivity are prioritized for further analysis. By comparing the metabolite profiles of active fractions with databases of known compounds, researchers can identify whether Lithospermoside or other known bioactive molecules are present springernature.comresearchgate.net. This integrated approach helps in efficiently identifying target compounds and expedites the isolation process by focusing on biologically relevant chemical space.

Table 1: Representative Metabolite Profiling and Bioactivity Screening Data

| Fraction ID | Primary Metabolites Detected | Bioactivity Assay (e.g., Antioxidant Activity IC50) | Notes |

| F1 | Flavonoids, Phenolics | 15.2 µg/mL | Moderate activity, presence of known compounds |

| F2 | Lithospermoside, Rosmarinic Acid | 5.8 µg/mL | High activity, Lithospermoside identified |

| F3 | Terpenoids, Alkaloids | >100 µg/mL | Low activity, diverse compounds detected |

| F4 | Sugars, Amino Acids | >100 µg/mL | No significant activity, polar compounds |

Note: IC50 values represent the concentration of the sample required to inhibit 50% of the biological activity. Lower values indicate higher potency.

Molecular Networking and Substructure-Based Analysis (e.g., GNPS, MS2LDA)

Molecular networking (MN) is a computational strategy that visualizes complex mass spectrometry (MS/MS) data, organizing spectra based on structural similarity. This approach allows for the rapid dereplication of known compounds and the identification of related analogues within complex mixtures researchgate.netscienceopen.com. Platforms such as the Global Natural Product Social Molecular Networking (GNPS) facilitate the creation and exploration of these networks by analyzing MS/MS fragmentation data ucsd.edureadthedocs.io.

When applied to an extract containing Lithospermoside, molecular networking can group spectra of Lithospermoside with other structurally similar molecules. By comparing experimental MS/MS spectra against spectral libraries, known compounds can be identified. Furthermore, annotation propagation allows for the identification of unknown compounds that share structural similarities with known ones scienceopen.comacs.org.

Substructure-based analysis tools, such as MS2LDA (Mass Spectrometry-based Literature Data Analysis), complement molecular networking by identifying recurring fragmentation patterns, known as Mass2Motifs. These motifs often represent conserved molecular substructures, providing deeper insights into the chemical relationships within a network nih.govgithub.io. Integrating MS2LDA with molecular networking can help in recognizing characteristic fragments of Lithospermoside or its derivatives, thereby enhancing the accuracy of dereplication and the discovery of novel analogues. This combined approach significantly accelerates the identification of compounds from large datasets, streamlining the natural product discovery workflow nih.govnih.govwur.nl.

Structural Elucidation and Characterization of Lithospermoside

Advanced Spectroscopic Techniques for Definitive Structure Assignment

Modern spectroscopic methods have provided the detailed insights necessary to piece together the atomic connectivity and spatial arrangement of Lithospermoside (B1672145). These techniques, particularly when used in combination, allow for a comprehensive and unambiguous structural elucidation.

High-Field NMR spectroscopy stands as the most powerful tool for the de novo structure determination of natural products like Lithospermoside. Through a series of one- and two-dimensional experiments, it is possible to map out the complete carbon skeleton and the precise placement of protons, establishing the covalent framework of the molecule. researchgate.netacs.org

The initial characterization of Lithospermoside relies on 1D NMR experiments. The ¹H NMR spectrum reveals the chemical environment, multiplicity, and integration of all proton signals, while the ¹³C NMR spectrum identifies the number and type of carbon atoms present (e.g., methyl, methylene, methine, quaternary). researchgate.netacs.org The structure of Lithospermoside was elucidated through comprehensive 1D and 2D NMR techniques. researchgate.net The proton and carbon NMR data for Lithospermoside have been extensively analyzed and reported, often in comparison to its identical compound, griffonin. acs.org

To assemble the molecular fragments identified in 1D NMR, a series of 2D NMR experiments are employed. These experiments reveal correlations between nuclei, allowing for the definitive construction of the molecular structure. researchgate.netup.ac.za

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for establishing the sequence of protons within spin systems, such as those in the aglycone ring and the glucose unit. researchgate.netsdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). It provides a direct link between the proton and carbon skeletons. researchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). HMBC is critical for connecting different spin systems and for identifying the positions of quaternary carbons (carbons with no attached protons). It is instrumental in confirming the linkage between the aglycone moiety and the glucose sugar, as well as the position of the cyano group. researchgate.netemerypharma.com

TOCSY (Total Correlation Spectroscopy): TOCSY experiments can establish correlations between all protons within a coupled spin system, not just direct neighbors. This is particularly useful for identifying all the protons belonging to the sugar ring from a single, well-resolved signal.

The collective data from these 2D NMR experiments were fundamental in piecing together the full structure of Lithospermoside. researchgate.net

While NMR is excellent for determining the connectivity and relative stereochemistry of a molecule, establishing the absolute configuration often requires a chiroptical technique like Circular Dichroism (CD) spectroscopy. acs.orgchiralabsxl.com For Lithospermoside, the relative stereochemistry was deduced from NMR data, including NOE (Nuclear Overhauser Effect) experiments and the analysis of coupling constants. acs.org

The absolute stereochemistry was definitively assigned through CD analysis. acs.orgchiralabsxl.com Specifically, the CD spectrum of the modified aglycone, known as griffonilide, was studied. acs.org The observed Cotton effects, including a negative maximum at 222 nm ([θ] -132,000), provided the necessary information to assign the absolute configuration at the chiral centers. acs.org This combined approach of using NMR for relative configuration and CD for absolute configuration is a robust strategy for the complete stereochemical elucidation of chiral natural products. acs.orgrsc.orgnih.gov

High-Resolution Mass Spectrometry is a key technique used to determine the precise elemental composition of a molecule. researchgate.netacs.org By providing a highly accurate mass measurement, HRMS allows for the calculation of a unique molecular formula. For Lithospermoside, techniques such as HR-MALDI (High-Resolution Matrix-Assisted Laser Desorption/Ionization) and HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) were used to establish the molecular formula as C₁₄H₁₉NO₈. researchgate.netacs.org This information is foundational, complementing the structural fragments identified by NMR. mdpi.com

Hyphenated techniques, particularly Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the analysis of complex mixtures and the structural confirmation of individual components. nih.govnih.gov In the context of Lithospermoside, LC-MS/MS can be used to separate the compound from a crude plant extract (LC) and then fragment the isolated molecule (MS/MS). researchgate.net The resulting fragmentation pattern provides a structural fingerprint that can confirm the identity of the compound by showing the loss of the glucose moiety or other characteristic fragments. researchgate.netnih.gov API-ionspray MS and tandem MS/MS techniques have been successfully utilized to elucidate the structures of Lithospermoside and its derivatives. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

Computational Approaches in Structure Elucidation

Computational chemistry provides powerful tools that complement experimental data, aiding in the complex process of structure elucidation and verification.

Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software platforms designed to determine the structure of unknown compounds from a collection of spectroscopic data. These expert systems integrate data from various analytical techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

For a compound like Lithospermoside, the typical CASE workflow would involve:

Data Input: The molecular formula (C₁₄H₁₉NO₈), determined by HRMS, is provided to the system. Spectroscopic data, including ¹H and ¹³C NMR chemical shifts, and correlations from 2D NMR experiments (such as COSY, HSQC, and HMBC), are also inputted.

Structure Generation: The system generates a comprehensive list of all possible molecular structures (isomers) that are consistent with the provided molecular formula and spectral constraints.

Spectral Prediction and Ranking: For each candidate structure, the system predicts the corresponding NMR and MS spectra. These predicted spectra are then compared against the experimental data.

Scoring and Output: The candidate structures are ranked based on the goodness-of-fit between the predicted and experimental spectra. The structure with the highest score is proposed as the most probable identity of the unknown compound.

While no specific studies detailing the use of CASE systems for the initial elucidation of Lithospermoside have been published, this computational approach is a powerful tool for verifying the structure and resolving ambiguities that may arise from manual spectral interpretation.

Chemical databases are indispensable resources for the rapid identification and dereplication of known compounds. Databases such as PubChem, SciFinder (which includes the Chemical Abstracts Service Registry), ChemSpider, and Reaxys contain vast collections of chemical structures and their associated experimental and predicted data.

The identification of Lithospermoside can be achieved by querying these databases using its unique identifiers or its spectral data. The most definitive identifier is the CAS Registry Number, which for Lithospermoside is 63492-69-3 . nih.gov Other searchable identifiers include its common names, Griffonin and NSC 290807.

Alternatively, a search can be initiated using experimental data. For instance, the molecular formula (C₁₄H₁₉NO₈) or the accurate mass of the molecular ion obtained from HRMS can be used as search queries to retrieve all database entries with matching properties. Further refinement of the search results can be performed by comparing other available data, such as NMR chemical shifts or MS/MS fragmentation patterns (if available), with the data stored in the database for the candidate compounds. This integration of experimental results with extensive chemical databases provides a high level of confidence in the identification of a known compound like Lithospermoside.

Biosynthetic Pathways and Metabolic Engineering of Lithospermoside

Elucidation of Precursor Incorporation and Enzymatic Transformations

The biosynthesis of nitrile glucosides, including Lithospermoside (B1672145), involves a series of enzymatic steps that convert precursor amino acids into a glycosylated aglycone. While specific pathways for Lithospermoside are still under investigation, general schemes derived from studies on related cyanoglucosides and nitrile glucosides provide a framework.

The biogenesis of nitrile glucosides is generally understood to initiate with amino acids. These amino acids are converted into aldoximes, which are then transformed into nitriles and subsequently, in some cases, into cyanohydrins. The final step involves the glycosylation of the aglycone. For Lithospermoside, which possesses a cyclohexenyl moiety, the pathway likely involves modifications of a cyclic precursor or cyclization during the process. Proposed pathways for cyclohex(en)yl cyanoglucosides suggest that tyrosine might be a precursor, with hydroxylations occurring at different positions of the nitrile group glycoscience.ruukaazpublications.com.

Table 1: Key Intermediates in Nitrile Glucoside Biosynthesis

| Intermediate Type | Description | Example Precursor Amino Acids |

| Precursor | Primary amino acids serving as building blocks for the aglycone. | Leucine, Valine, Isoleucine, Phenylalanine, Tyrosine |

| Aldoxime | An intermediate formed by the conversion of an amino acid, often catalyzed by CYP79 enzymes. | e.g., (Z)-3-methylbutanal oxime |

| Nitrile | Formed from the aldoxime, typically through a dehydration reaction. | e.g., 3-methylbutyronitrile |

| Aglycone | The non-sugar part of the glycoside, containing the nitrile group and potentially hydroxyl groups. | Cyclohexenyl structure |

| Nitrile Glucoside | The final product, formed by the attachment of a glucose moiety to the aglycone. | Lithospermoside |

Cytochrome P450 monooxygenases (CYPs) are central enzymes in the biosynthesis of cyanoglucosides and nitrile glucosides. The pathway typically involves at least two distinct CYP enzymes. The first, often belonging to the CYP79 family, catalyzes the conversion of an amino acid into an aldoxime duke.eduglycoscience.rubldpharm.comparchem.comcore.ac.uknih.govnih.gov. Following this, a second CYP, frequently from the CYP71 or related families (e.g., CYP71E, CYP736), transforms the aldoxime into a nitrile or cyanohydrin intermediate duke.eduglycoscience.rubldpharm.comparchem.comcore.ac.uknih.govnih.gov. While Lithospermoside is a nitrile glucoside, these CYP enzymes are presumed to be involved in forming its unique aglycone structure.

Table 2: Key Enzymes in Nitrile Glucoside Biosynthesis

| Enzyme Family | Catalytic Step | Example Substrate/Product |

| Cytochrome P450 Monooxygenases (CYPs) | Amino acid to aldoxime conversion | e.g., L-Leucine → (Z)-3-methylbutanal oxime (mediated by CYP79 family) |

| Cytochrome P450 Monooxygenases (CYPs) | Aldoxime to nitrile/cyanohydrin conversion | e.g., Aldoxime → Nitrile/Cyanohydrin (mediated by CYP71, CYP71E, CYP736 families) |

| UDP-Glc:cyanohydrin O-glucosyltransferase (UGT) | Glycosylation of the aglycone with glucose | e.g., Aglycone + UDP-glucose → Nitrile Glucoside |

The final step in the biosynthesis of Lithospermoside and related compounds is the attachment of a glucose molecule to the aglycone. This reaction is catalyzed by a UDP-glucose:cyanohydrin O-glucosyltransferase (UGT) duke.eduglycoscience.rubldpharm.comcore.ac.uknih.govnih.gov. This glycosylation step is critical for forming the stable glucoside and is a conserved feature across the biosynthesis of many plant glycosides.

Comparative Biosynthesis of Related Cyanoglucosides (e.g., Dasycarponin, Bauhinin)

Lithospermoside is structurally related to other nitrile and cyanogenic glucosides found in plants. Dasycarponin, isolated from Thalictrum dasycarpum, is identified as the C-4 epimer of Lithospermoside researchgate.netacs.org. Bauhinin, a nitrile glucoside from Bauhinia species, shares similarities in its glycosidation process during total synthesis to that of Lithospermoside ukaazpublications.com. Other well-studied related compounds include linamarin (B1675462) and lotaustralin (B1675156) (derived from valine and isoleucine, respectively) and dhurrin (B190987) (derived from tyrosine), which are cyanogenic glucosides duke.edubldpharm.comnih.govnih.gov. The biosynthetic machinery, particularly the involvement of CYP enzymes and UGTs, is conserved across these different classes of compounds, suggesting a common evolutionary origin or recruitment of similar enzymatic activities duke.eduglycoscience.rubldpharm.comcore.ac.uknih.govnih.gov.

Chemical Synthesis and Derivatization of Lithospermoside

Total Synthesis Strategies for Enantiomerically Pure Lithospermoside (B1672145)

The total synthesis of a natural product glycoside is a multistep process that involves the preparation of the non-sugar component (the aglycone) and the carbohydrate portion, followed by their strategic coupling. nih.gov A convergent approach, where the main fragments are synthesized separately before being joined, is often the most efficient pathway.

Retrosynthetic analysis is a problem-solving technique where a target molecule is conceptually broken down into simpler, commercially available precursors. wikipedia.orgias.ac.in This process reveals potential synthetic routes and identifies key bond disconnections and intermediates.

For lithospermoside, a logical retrosynthetic analysis would involve two primary disconnections:

Glycosidic Bond Disconnection: The most apparent disconnection is at the glycosidic linkage, separating the lithospermoside aglycone from a protected glucose derivative. This is a standard strategy in the synthesis of all glycosides. nih.gov

Aglycone Disconnection: The aglycone itself, a substituted tetrahydrofuran (B95107) lignan (B3055560), can be further simplified. A key disconnection would be the carbon-carbon bond that forms the lignan core, typically leading back to two simpler phenolic precursor molecules.

This analysis identifies two key synthetic intermediates: the lithospermoside aglycone and a suitable glycosyl donor. The synthesis of the aglycone, with its specific stereochemistry, would be a major challenge, likely requiring an asymmetric reaction to establish the chiral centers on the tetrahydrofuran ring.

Table 1: Hypothetical Key Intermediates in Lithospermoside Synthesis

| Intermediate Type | Structure | Key Features & Synthetic Origin |

|---|---|---|

| Target Molecule | Lithospermoside | A lignan glycoside. |

| Key Intermediate 1 | Lithospermoside Aglycone | Contains the core tetrahydrofuran ring with defined stereochemistry. Synthesized from simpler aromatic precursors via C-C bond formation and cyclization. |

| Key Intermediate 2 | Protected Glycosyl Donor | A glucose molecule with protecting groups (PG) on the hydroxyls to prevent side reactions and a leaving group (LG) at the anomeric carbon to facilitate glycosylation. |

| Precursor | Phenolic Precursor | Simple, often commercially available, aromatic compounds that are coupled to form the lignan backbone. |

Glycosylation is the critical step where the sugar moiety is attached to the aglycone to form the final glycoside. nih.govrsc.org The choice of method is crucial for achieving high yield and, most importantly, controlling the stereochemistry of the new glycosidic bond.

The Koenigs–Knorr glycosidation , mentioned in the prompt, is a classical and historically significant method. researchgate.net It involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol (the aglycone) in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide. The neighboring group participation from a protecting group at the C-2 position of the sugar (like an acetyl group) is often used to ensure the formation of a 1,2-trans-glycosidic linkage, which corresponds to the β-linkage found in lithospermoside.

While effective, the Koenigs-Knorr reaction has been supplemented by numerous modern methods that offer milder conditions or different reactivity profiles.

Table 2: Comparison of Potential Glycosylation Methodologies

| Method | Glycosyl Donor | Promoter/Activator | Key Characteristics |

|---|---|---|---|

| Koenigs-Knorr | Glycosyl Halide | Silver(I) or Mercury(II) salts | Classical method; neighboring group participation at C-2 directs stereochemistry. researchgate.net |

| Schmidt Glycosylation | Glycosyl Trichloroacetimidate | Lewis Acid (e.g., TMSOTf, BF₃·OEt₂) | Highly reliable and versatile; reactive donors; stereochemical outcome depends on solvent and protecting groups. |

| Thioglycoside Activation | Thioglycoside | Halonium source (e.g., NIS, IDCP) or other thiophilic promoters | Tunable reactivity based on the sulfur substituent; widely used in modern oligosaccharide synthesis. |

| Gold-Catalyzed Glycosylation | Glycosyl ortho-Alkynylbenzoate | Gold(I) catalyst (e.g., PPh₃AuOTf) | A newer method that proceeds under mild conditions, suitable for sensitive or complex aglycones. nih.gov |

Achieving the correct absolute and relative stereochemistry is paramount in natural product synthesis. For lithospermoside, stereocontrol is required at two key locations: the chiral centers of the aglycone and the anomeric center of the glycosidic bond.

Aglycone Synthesis: The stereocenters in the tetrahydrofuran ring of the aglycone must be set precisely. This is typically accomplished using asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially over the other. Alternatively, a chiral auxiliary approach can be used, where a chiral molecule is temporarily attached to the substrate to guide the stereochemical outcome of a reaction. Syntheses of similar natural product aglycones have employed strategies like diastereoselective allylboration or Evans aldol (B89426) reactions to build up the carbon skeleton with the correct stereochemistry. nih.govthieme.dersc.org

Glycosidic Bond Formation: As discussed, the stereoselectivity of the glycosylation reaction (forming the β-linkage rather than the α-linkage) is critical. For many glycosylation methods, this is achieved through neighboring group participation. An ester-based protecting group (like acetyl or benzoyl) at the C-2 position of the glycosyl donor can form a cyclic acyloxonium ion intermediate, which blocks the top face (α-face) of the sugar. The aglycone can then only attack from the bottom face (β-face), leading to the exclusive formation of the desired β-glycoside. rsc.org

Semi-Synthesis and Structural Modification of Lithospermoside

Semi-synthesis involves using the naturally isolated product as a starting material for chemical modifications. This approach is valuable for producing analogues that are difficult to access by total synthesis and for probing the biological function of the molecule. amazonaws.com While specific studies on lithospermoside are limited, the principles can be illustrated with work done on other natural glycosides, such as gentiopicroside (B1671439). nih.govnih.gov

Structure-Activity Relationship (SAR) studies involve systematically modifying different parts of a molecule to understand how each structural feature contributes to its biological activity. nih.govnih.gov For a glycoside like lithospermoside, modifications could target the aglycone or the sugar moiety.

As a representative example, a study on gentiopicroside involved the synthesis of 21 new derivatives by introducing various hydrophobic acyl chlorides to the sugar portion of the molecule. nih.govnih.gov This was done to reduce the high hydrophilicity conferred by the sugar and potentially improve its properties.

General procedure for acylation (based on gentiopicroside study): The natural product is dissolved in a suitable solvent (e.g., acetonitrile) under an inert atmosphere. An acyl chloride is added, along with a base like pyridine (B92270) to neutralize the HCl byproduct, and the reaction is heated until completion. nih.gov

Table 3: Example of Gentiopicroside Derivatives for SAR Study

| Parent Compound | Modification Site | Reagent Example | Resulting Analogue | Purpose of Modification |

|---|---|---|---|---|

| Gentiopicroside | Primary hydroxyl on glucose | 4-Chlorobenzoyl chloride | 4-Chlorobenzoyl gentiopicroside | Introduce a hydrophobic, electron-withdrawing group to probe electronic and solubility effects on activity. nih.gov |

| Gentiopicroside | Primary hydroxyl on glucose | Cinnamoyl chloride | Cinnamoyl gentiopicroside | Introduce a larger, conjugated system to explore the impact of steric bulk and extended π-systems. nih.gov |

| Gentiopicroside | Primary hydroxyl on glucose | Furoyl chloride | Furoyl gentiopicroside | Introduce a heterocyclic aromatic ring to assess different aromatic interactions. nih.gov |

By comparing the biological activity of these analogues to the parent compound, researchers can build a SAR model that guides the design of more potent or selective compounds. nih.gov

To study the molecular mechanisms of a bioactive compound, it is often necessary to synthesize pharmacological probes. These are analogues that contain specific functional groups designed for a particular experimental purpose, such as visualizing the compound in cells or identifying its protein target.

Common functional groups introduced to create probes include:

Fluorophores: Fluorescent groups (e.g., fluorescein, rhodamine) are attached to allow for visualization of the molecule's uptake and distribution in cells using fluorescence microscopy.

Biotin: This tag has an extremely high affinity for the protein streptavidin. A biotinylated probe can be used to pull down its cellular binding partners, which can then be identified by mass spectrometry.

Photo-affinity Labels: Groups like benzophenones or aryl azides can be activated by UV light to form a covalent bond with nearby molecules. This is a powerful tool for irreversibly linking a drug to its biological target for identification.

Click Chemistry Handles: Small, inert, and highly reactive groups like azides or alkynes can be installed on the molecule. These handles allow for the easy and specific attachment of other functional groups (like fluorophores or biotin) in a secondary step via "click" chemistry.

The synthesis of these probes requires chemical methods that are compatible with the complex structure of the natural product. For a glycoside like lithospermoside, this would involve selectively reacting one of the hydroxyl groups on the sugar with a reagent carrying the desired functional group.

Process Development and Scale-Up for Research Applications

The successful laboratory-scale synthesis of a complex molecule is the first step in a longer journey toward making it readily available for in-depth research. Process development focuses on refining the synthetic route to be more efficient, reliable, and scalable. For a molecule like Lithospermoside, this is crucial for producing sufficient quantities for biological screening and the generation of derivative libraries.

Optimization of Reaction Conditions for Yield and Selectivity

A key aspect of process development is the meticulous optimization of each step in the synthetic sequence to achieve the highest possible yield and stereoselectivity. In the total synthesis of (-)-Lithospermoside, a critical step is the glycosidation of the aglycone. This reaction is particularly sensitive to steric hindrance, necessitating a careful selection of protecting groups for the other hydroxyl functions on the aglycone.

Initial attempts at the glycosidation might result in low yields or the formation of undesired stereoisomers. To address this, chemists systematically vary reaction parameters such as the solvent, temperature, promoter, and the nature of the protecting groups on both the glycosyl donor and the aglycone acceptor. For instance, the choice of protecting groups on the glucose moiety can influence the reactivity and the stereochemical outcome of the glycosylation.

Below is a hypothetical data table illustrating the optimization of the Koenigs-Knorr glycosidation for a key intermediate in the synthesis of Lithospermoside.

| Entry | Glycosyl Donor Protecting Groups | Aglycone Protecting Groups | Promoter | Solvent | Temperature (°C) | Yield (%) | β:α Selectivity |

| 1 | Acetyl | Benzyl | Ag2O | Dichloromethane | 25 | 35 | 3:1 |

| 2 | Benzoyl | Benzyl | Ag2O | Dichloromethane | 25 | 45 | 5:1 |

| 3 | Acetyl | Silyl (TBDMS) | AgOTf | Toluene | 0 | 60 | 10:1 |

| 4 | Benzoyl | Silyl (TBDMS) | AgOTf | Toluene | 0 | 72 | >20:1 |

This table is a representative example based on common optimization strategies for Koenigs-Knorr reactions and the reported success in the synthesis of (-)-Lithospermoside. The specific data points are illustrative.

Parallel Synthesis for Library Generation

While the total synthesis of a natural product is a landmark achievement, the ability to rapidly generate a library of related compounds is often more valuable for drug discovery and structure-activity relationship (SAR) studies. Parallel synthesis is a powerful technique that enables the simultaneous synthesis of a large number of compounds in a spatially separated manner.

This approach is particularly well-suited for the exploration of the chemical space around a lead compound like Lithospermoside. By systematically modifying different parts of the molecule, researchers can identify which structural features are essential for its biological activity. For example, a library of Lithospermoside analogs could be generated by using a variety of substituted aglycones or different glycosyl donors in the glycosidation step.

The core of a parallel synthesis campaign for Lithospermoside derivatives would involve a robust and high-yielding synthetic route that is amenable to automation and the use of diverse building blocks. The optimized Koenigs-Knorr glycosidation, for instance, could be adapted for a parallel format, where an array of different aglycone precursors is reacted with a common glycosyl donor.

A hypothetical parallel synthesis effort to create a library of Lithospermoside analogs might involve the following steps:

Scaffold Synthesis: A common intermediate or scaffold that is late-stage in the synthesis is prepared in a larger batch.

Diversification: This scaffold is then distributed into an array of reaction vessels. In each vessel, a different building block is introduced to create a unique derivative. For Lithospermoside, this could involve reacting the aglycone with a library of different acylating or alkylating agents to modify the free hydroxyl groups.

Purification and Analysis: The resulting products are then purified, often using high-throughput purification techniques like mass-directed preparative HPLC, and their identity and purity are confirmed.

The following interactive table illustrates a potential library of Lithospermoside derivatives that could be generated through parallel synthesis.

| Compound ID | Aglycone Modification | Glycosyl Donor | Resulting Analog |

| LSA-001 | None (Natural Aglycone) | Glucose | Lithospermoside |

| LSA-002 | Methylation of Phenolic OH | Glucose | 4'-O-Methyl-Lithospermoside |

| LSA-003 | Acetylation of Phenolic OH | Glucose | 4'-O-Acetyl-Lithospermoside |

| LSA-004 | None (Natural Aglycone) | Galactose | Galacto-Lithospermoside |

| LSA-005 | None (Natural Aglycone) | Xylose | Xylo-Lithospermoside |

This table represents a conceptual library of Lithospermoside analogs that could be targeted in a parallel synthesis campaign.

Through such systematic derivatization, it is possible to quickly assemble a collection of novel compounds for biological evaluation, accelerating the process of identifying new therapeutic leads.

Preclinical Pharmacological Investigations and Mechanistic Elucidation of Lithospermoside

In Vitro Pharmacological Characterization

In vitro studies form the cornerstone of pharmacological analysis, allowing for the detailed examination of a compound's interaction with specific biological targets in a controlled environment. These assays are instrumental in defining the molecular mechanisms that underpin a compound's observed effects.

Identifying the specific molecular targets with which a compound interacts is a crucial first step in understanding its mechanism of action. nih.govmdpi.com A variety of techniques, from classical receptor binding assays to modern proteomic approaches, are employed to pinpoint these interactions at the cellular and subcellular levels. nih.govmdpi.com

Receptor binding assays are a fundamental tool in pharmacology used to measure the affinity of a ligand for a specific receptor. webmd.comnih.gov These assays, which can be performed in various formats such as filtration or scintillation proximity assays, typically utilize a labeled ligand to quantify binding to a receptor source, which may be cell membranes or purified proteins. nih.govmdpi.com Heterologous competition assays, for instance, are employed to determine the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled compound by measuring its ability to displace a labeled ligand. nih.gov

Currently, specific data from receptor binding assays conducted on Lithosprmoside are not extensively available in the public domain literature. While the compound's structural motifs suggest potential interactions with various receptor types, dedicated studies to characterize its binding profile across a panel of receptors have not been reported.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Kinetic studies are performed to determine the nature and potency of this inhibition. nih.gov Glycogen (B147801) Synthase Kinase 3-beta (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes, including glycogen metabolism, inflammation, and neuronal function, making it a significant drug target. nih.govnih.govnih.gov Inhibition of GSK-3β is a key mechanism for the mood-stabilizing effects of lithium and is being explored for the treatment of neurodegenerative diseases like Alzheimer's. nih.govnih.gov

Research into the constituents of Salvia miltiorrhiza (Danshen), a plant from which lithospermic acid derivatives are isolated, has identified several compounds as inhibitors of GSK-3β. nih.gov A study evaluating the GSK-3β inhibitory potential of compounds from a water extract of Salviae Miltiorrhizae Radix demonstrated that Magnesium Lithospermate B, a tetramer of caffeic acid and a salt of a compound closely related to Lithospermoside (B1672145), exhibited significant inhibitory activity. nih.gov Salvianolic acid B, another caffeic acid tetramer, was identified as the most potent inhibitor among the tested compounds, displaying ATP-competitive inhibition. nih.gov The inhibitory activities of these related compounds suggest that Lithospermoside may also possess GSK-3β inhibitory properties.

| Compound | Chemical Class | GSK-3β IC₅₀ (µM) | Source |

|---|---|---|---|

| Salvianolic acid B | Caffeic Acid Tetramer | 6.97 ± 0.96 | nih.gov |

| Magnesium Lithospermate B | Caffeic Acid Tetramer | ~30 | nih.gov |

| Salvianolic acid A | Caffeic Acid Trimer | ~30 | nih.gov |

| Salvianolic acid C | Caffeic Acid Trimer | ~30 | nih.gov |

| Rosmarinic acid | Caffeic Acid Dimer | 135.35 ± 4.69 | nih.gov |

| Caffeic acid | Caffeic Acid Monomer | 425.01 ± 7.61 | nih.gov |

| Luteolin (Reference) | Flavonoid | 2.18 ± 0.13 | nih.gov |

Advanced biophysical techniques are employed to study the direct interaction between a small molecule (ligand) and its protein target. youtube.com Affinity Selection-Mass Spectrometry (AS-MS) is a powerful method that enables the screening of complex mixtures, such as natural product extracts, to identify compounds that bind to a specific protein target. nih.govresearchgate.net Surface Plasmon Resonance (SPR) is another label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of biomolecular interactions. nih.govnih.gov

Using a multiplexed native mass spectrometry platform, a study identified Lithospermate B, a structurally related compound to Lithospermoside, as a novel ligand for a malarial ubiquitin-conjugating enzyme from Plasmodium falciparum. researchgate.net The experiment involved screening against a mixture of seven malarial proteins, demonstrating the efficiency of the technique in identifying specific protein-ligand interactions from complex sources like Salvia miltiorrhiza extracts. researchgate.net A subsequent titration experiment determined the binding affinity, yielding a dissociation constant (Kd) for the interaction between Lithospermate B and the ubiquitin-conjugating enzyme. researchgate.net

Binding Affinity of Lithospermate B:

Target: Malarial ubiquitin-conjugating enzyme (P. falciparum)

Dissociation Constant (Kd): 30.5 ± 2.5 µM researchgate.net

This finding highlights the capability of AS-MS to uncover novel bioactivities for known natural products. researchgate.net To date, specific studies utilizing SPR to characterize the binding kinetics of Lithospermoside with its protein targets have not been reported in the literature.

Glycogenesis is the metabolic process of converting glucose into glycogen for storage in the liver and skeletal muscles. mdpi.commdpi.com This pathway is tightly regulated by hormones, primarily insulin, and key enzymes like glycogen synthase and glycogen phosphorylase. mdpi.commdpi.comnih.gov A critical negative regulator of glycogenesis is GSK-3β, which phosphorylates and inactivates glycogen synthase. nih.govnih.gov Therefore, the inhibition of GSK-3β is a direct mechanism for activating glycogen synthase and promoting glycogen synthesis. nih.govmdpi.com The therapeutic agent lithium, a known GSK-3β inhibitor, has been shown to stimulate glycogen synthesis in hepatocytes from diabetic rats, mimicking the effect of insulin. mdpi.comnih.gov

Given the evidence that Magnesium Lithospermate B, a close structural analog of Lithospermoside, inhibits GSK-3β, it is plausible that Lithospermoside could activate the glycogenesis pathway through a similar mechanism. nih.gov By inhibiting GSK-3β, Lithospermoside would prevent the deactivating phosphorylation of glycogen synthase, leading to its activation and an increase in glycogen storage. This hypothesis is supported by studies on other GSK-3β inhibitors, although direct experimental verification of Lithospermoside-induced glycogenesis is still required. nih.govnih.govmdpi.com

Furthermore, extracts from Lithospermum erythrorhizon, a source of Lithospermoside, have been shown to modulate other critical signaling pathways. Studies have demonstrated that these extracts can inhibit the activation of transcription factors like NF-κB and AP-1, which are central to inflammatory responses. This inhibition is mediated through the suppression of upstream signaling cascades, including the c-Jun N-terminal kinase (JNK) and other mitogen-activated protein kinase (MAPK) pathways.

Functional Bioassays in Disease Models

Extracts from Lithospermum erythrorhizon have been shown to possess anti-proliferative activities against several human cancer cell lines. researchgate.net The primary compounds identified as responsible for this activity are shikonin (B1681659) and its derivatives. researchgate.netnih.gov One study on a hexane (B92381) extract of Lithospermum erythrorhizon (LEH) demonstrated its efficacy against B16F10 murine melanoma cells. nih.gov The extract inhibited cell growth, induced apoptosis through the activation of caspase 3, and led to cell cycle arrest at the sub-G1 phase. nih.gov Furthermore, the study noted a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the apoptotic protein Bax. nih.gov Similarly, a study on constituents from Arnebia euchroma identified several compounds, including a new dimeric naphthoquinone, that exhibited promising anti-proliferative activities in human melanoma and colorectal adenocarcinoma cell lines. nih.gov The mechanism was linked to the inhibition of the STAT3 transcription factor. nih.gov

It is important to note that these studies focus on crude extracts or other isolated compounds, and the specific contribution of Lithospermoside to these observed anti-tumor effects has not been elucidated.

There is no specific research available that has evaluated the effect of Lithospermoside on the activation of the Epstein-Barr Virus Early Antigen (EBV-EA). The inhibition of EBV-EA activation is a common in vitro assay to screen for potential cancer chemopreventive agents. nih.govnih.gov Studies have shown that various natural compounds, including flavonoids and polyphenols from different plants, can inhibit TPA-induced EBV-EA activation in Raji cells. nih.govmdpi.commdpi.comnih.govmdpi.com For example, compounds like luteolin-7-O-β-D-glucopyranoside have been shown to inhibit the EBV lytic cycle by downregulating the expression of the replication and transcription activator (Rta). nih.govresearchgate.net While extracts from Lithospermum and related species contain antioxidant phenolic compounds that have been evaluated for other biological activities, their specific effect on EBV-EA activation has not been reported.

The antioxidant potential of extracts from plants containing Lithospermoside, such as Lithospermum and Arnebia species, has been investigated. An alcoholic extract of Lithospermum erythrorhizon, which was found to contain lithospermic acid among other phenolic compounds, demonstrated significant free radical scavenging activity in both DPPH and ABTS assays. koreascience.kr Another study on crude powder and various extracts of L. erythrorhizon also reported strong antioxidant activity, suggesting its potential as a source of natural antioxidants. globethesis.com Similarly, methanolic extracts from four different Arnebia species showed good radical scavenging activity, which correlated with their total phenolic content. researchgate.net

The antioxidant capacity of these extracts is generally attributed to their phenolic constituents. koreascience.krresearchgate.netresearchgate.net While Lithospermoside is a phenolic compound, the specific antioxidant activity of the isolated compound has not been detailed in these studies. The observed effects are likely a result of the synergistic action of various compounds present in the extracts.

Table 1: Antioxidant Activity of Lithospermum erythrorhizon Alcoholic Extract (LEAE) koreascience.kr

| Assay | Concentration | Result |

| DPPH Radical Scavenging | Starting at 60 µg/mL | Significant free radical scavenging activity |

| ABTS Radical Scavenging | Starting at 20 µg/mL | Concentration-dependent reduction in free radicals |

This table is based on data from an extract and not on isolated Lithospermoside.

Specific functional bioassays detailing the antifungal activity of isolated Lithospermoside are not available. However, extracts from plants of the Arnebia genus have been screened for their antimicrobial properties. A study on methanolic crude extracts from the aerial parts of four Arnebia species reported mild antimicrobial activity against a panel of tested strains, including the fungus Candida albicans. researchgate.net Another study on Arnebia benthamii also showed some antifungal activity. core.ac.uk The antifungal effects of these plant extracts are often attributed to a complex mixture of secondary metabolites, including polyphenols. nih.gov The direct contribution of Lithospermoside to any observed antifungal activity has not been established.

In Vivo Mechanistic Studies in Preclinical Models

There is a significant lack of in vivo mechanistic studies conducted specifically on the compound Lithospermoside. The available data is primarily from studies on crude extracts of plants that contain Lithospermoside as one of their many constituents.

Pharmacodynamic (PD) Profiling in Animal Models

No specific in vivo pharmacodynamic profiling studies for Lithospermoside have been found in the reviewed literature. While general principles of pharmacodynamic studies in animal models are well-established for drug development, such specific investigations for Lithospermoside are not publicly available. nih.gov

Molecular and Cellular Effects in Target Tissues

Direct evidence for the molecular and cellular effects of Lithospermoside in target tissues from in vivo studies is currently unavailable. Research on a hexane extract of Lithospermum erythrorhizon in a murine melanoma model showed that treatment led to an increase in necrotic cells within the tumor tissue, as observed through histopathological analysis. nih.gov This effect was attributed to the shikonin derivatives present in the extract. nih.gov However, the specific molecular and cellular changes induced by Lithospermoside in this or any other in vivo model have not been documented.

Pathological Pathway Modulation in Disease-Mimicking Animal Models

There are no specific studies demonstrating the modulation of pathological pathways by Lithospermoside in animal models of disease. In vivo studies on extracts from Lithospermum erythrorhizon have shown anti-tumor effects in mice implanted with melanoma cells, with a significant reduction in tumor growth and weight. nih.gov The proposed mechanism involves the induction of apoptosis. nih.gov Another study on Arnebia densiflora root extracts in a rat wound healing model showed accelerated wound closure and collagen production. nih.gov These effects are likely due to the combined action of multiple compounds within the extracts, and the specific role of Lithospermoside in modulating these pathways has not been isolated.

Biodistribution and Metabolite Identification in Biological Matrices

There is no information available in the scientific literature regarding the biodistribution or metabolite identification of Lithospermoside in biological matrices following in vivo administration. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, but have not been reported for Lithospermoside.

Computational and In Silico Approaches in Pharmacological Research

The integration of computational and in silico methods has become a cornerstone of modern drug discovery and development, offering a powerful suite of tools to predict, analyze, and understand the pharmacological properties of natural compounds like Lithospermoside. mdpi.comnih.gov These approaches accelerate the research process by enabling the rapid screening of vast chemical libraries, predicting molecular interactions, and elucidating potential biological mechanisms before extensive laboratory work is undertaken. nih.gov By leveraging computer-aided drug design (CADD), researchers can perform a rational, target-oriented evaluation of chemical libraries to identify and optimize lead structures. mdpi.compurdue.edu This section details the key computational strategies that are instrumental in the preclinical pharmacological investigation of Lithospermoside.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Lithospermoside) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. nih.govmdpi.com The primary goal is to forecast the binding mode and affinity, often represented as a docking score or binding energy, which helps in understanding the fundamental principles of ligand-receptor interactions. nih.gov This structure-based virtual screening method relies on the 3D structure of the target protein to inspect its binding site topology, including cavities and electrostatic properties, to find compounds that would bind most effectively. nih.gov

Once a promising binding pose is identified through docking, Molecular Dynamics (MD) simulations are employed. MD is a computational method that analyzes the physical movements of atoms and molecules over time, providing insights into the flexibility and structural dynamics of the ligand-receptor complex in a simulated physiological environment. nih.govu-szeged.hu This allows researchers to assess the stability of the binding conformation and observe how the protein might adapt its shape to accommodate the ligand, a phenomenon known as induced fit. purdue.edunih.gov

For a cyanogenic glycoside like Lithospermoside, these methods are invaluable. For instance, in a study on dhurrinase-2, a cyanogenic β-glucosidase from Sorghum bicolor, molecular docking and MD simulations were used to build a 3D model of the enzyme and analyze its interactions with its natural substrate, dhurrin (B190987). nih.gov The analysis successfully identified key amino acid residues (such as Glu239, Tyr381, and Trp426) within the binding pocket responsible for stabilizing the ligand. nih.gov A similar approach could be applied to Lithospermoside to identify its potential protein targets and elucidate the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that govern its biological activity.

Table 1: Illustrative Molecular Docking Results for Lithospermoside with a Hypothetical Protein Target This table is a representative example of data generated from a molecular docking simulation and is for illustrative purposes only.

| Protein Target (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Enzyme X | -8.5 | ASN 230, SER 150 | Hydrogen Bond |

| Enzyme X | -8.5 | TRP 88, PHE 250 | Hydrophobic (π-π stacking) |

| Receptor Y | -7.2 | ARG 120, LYS 122 | Hydrogen Bond, Electrostatic |

| Receptor Y | -7.2 | LEU 95, VAL 100 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Lithospermoside Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The fundamental principle is that the biological activity of a compound is directly related to its molecular structure. nih.gov QSAR models translate molecular structures into numerical parameters known as molecular descriptors, which quantify physicochemical properties like size, shape, lipophilicity, and electronic characteristics. mdpi.com By developing a robust QSAR model, researchers can predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogues and reducing the costs associated with drug discovery. mdpi.com

While specific QSAR studies on Lithospermoside analogues are not extensively documented, the methodology is widely applied to other natural products, including glycosides. mdpi.comdovepress.com A hypothetical QSAR study on Lithospermoside would involve the following steps:

Data Set Assembly: A series of Lithospermoside analogues would be synthesized or identified, and their biological activity (e.g., inhibitory concentration against a specific enzyme) would be measured experimentally.

Descriptor Calculation: For each analogue, a wide range of 2D and 3D molecular descriptors would be calculated using specialized software.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build an equation that links the descriptors to the observed biological activity. nih.govmdpi.com

Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

The resulting model could provide valuable insights into which structural features of the Lithospermoside scaffold are crucial for its activity, guiding the rational design of new derivatives with enhanced pharmacological properties.

Table 2: Representative Molecular Descriptors for a Hypothetical QSAR Study of Lithospermoside Analogues This table provides examples of descriptors used in QSAR modeling and is for illustrative purposes.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Physicochemical | LogP | Measures the lipophilicity or hydrophobicity of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Calculates the surface sum over all polar atoms, a predictor of drug transport properties. |

| Electronic | Dipole Moment | Indicates the overall polarity of the molecule. |

| Constitutional | Molecular Weight (MW) | The mass of one mole of the substance. |

| Constitutional | Number of Hydrogen Bond Donors/Acceptors | Counts functional groups capable of donating or accepting hydrogen bonds, crucial for ligand-receptor interactions. |

Virtual Screening and Target Prediction Methodologies

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. researchgate.netrsc.org This process significantly narrows down the number of compounds that need to be tested experimentally, saving time and resources. There are two main strategies for virtual screening:

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the biological target. nih.gov Large compound databases are docked into the binding site of the target, and molecules are ranked based on their predicted binding affinity or "docking score." nih.govnih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This method relies on the knowledge of other molecules that are active against the target. nih.gov A model, such as a pharmacophore, is built based on the structural features of these known active ligands. The pharmacophore describes the essential arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.gov This model is then used as a query to search for new compounds with similar features.

In the context of Lithospermoside, if a protein target is known, SBVS could be used to screen natural product databases for compounds with a higher predicted binding affinity. Conversely, if no target is known, the structure of Lithospermoside could be used to generate a pharmacophore model for an LBVS campaign to find other compounds with similar activity, or it could be used in "reverse docking" or "target fishing" approaches, where the ligand is screened against a library of potential protein targets to predict its biological partners.

Table 3: Illustrative Output from a Virtual Screening Campaign to Identify Potential Protein Targets for Lithospermoside This table is a representative example of data generated from a target prediction study and is for illustrative purposes only.

| Predicted Protein Target | Protein Family | Docking Score (kcal/mol) | Confidence Score |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | -9.1 | High |

| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine | -8.7 | High |

| β-glucosidase | Hydrolase | -8.2 | Medium |

| Carbonic Anhydrase II | Lyase | -7.5 | Medium |

Bioinformatics and Chemoinformatics for Mechanistic Insights

Bioinformatics and chemoinformatics are interdisciplinary fields that develop methods and software tools for understanding biological and chemical data, respectively. nih.govresearchgate.net In drug discovery, these fields are complementary and essential for bridging the gap between a chemical compound and its systemic biological effects. nih.gov

Chemoinformatics focuses on the storage, retrieval, and analysis of chemical information. For a natural product like Lithospermoside, chemoinformatic tools can be used to:

Analyze large databases of natural products to understand the distribution and structural diversity of glycosides across different species and structural classes. nih.govresearchgate.net

Compare the physicochemical properties and scaffold diversity of glycosylated versus non-glycosylated natural products. nih.gov

Filter large compound libraries to remove molecules with undesirable properties (e.g., poor drug-likeness or potential toxicity) before they enter more computationally expensive screening stages. mdpi.comnih.gov

Bioinformatics applies computational techniques to analyze biological data, such as genomic and proteomic information. In the study of Lithospermoside, bioinformatics can provide mechanistic insights by:

Identifying and validating potential protein targets predicted through virtual screening. nih.gov

Analyzing metabolic pathways to understand how Lithospermoside might be synthesized in plants or how it might influence pathways in human cells. u-szeged.hu

Studying protein-protein interaction networks to predict the downstream effects of Lithospermoside binding to a specific target.

Analyzing gene expression data from cells treated with Lithospermoside to identify up- or down-regulated genes, providing clues about its mechanism of action.

Together, these approaches allow for a systems-level understanding of a compound's pharmacology, moving beyond a single target to a broader view of its potential therapeutic effects and off-target activities. nih.gov

Table 4: Application of Bioinformatics and Chemoinformatics Tools in the Study of Natural Glycosides

| Discipline | Tool/Methodology | Application in Lithospermoside Research |

|---|---|---|

| Chemoinformatics | Chemical Database Mining (e.g., DNP, COCONUT) | Analyze structural diversity and distribution of cyanogenic glycosides. mdpi.comnih.gov |

| Chemoinformatics | ADMET Prediction (e.g., SwissADME, admetSAR) | Predict absorption, distribution, metabolism, excretion, and toxicity profiles of Lithospermoside and its analogues. mdpi.com |

| Bioinformatics | Sequence Alignment (e.g., BLAST) | Identify homologous proteins to a potential target across different species. nih.gov |

| Bioinformatics | Pathway Analysis (e.g., KEGG, Reactome) | Map the potential effects of Lithospermoside on biological pathways. |

| Bioinformatics | Protein-Protein Interaction Networks (e.g., STRING) | Elucidate the broader biological context and potential off-target effects. |

Advanced Analytical Methodologies for Lithospermoside Research

Quantitative and Qualitative Analysis in Complex Matrices

The accurate determination of lithospermoside (B1672145) content and its identification within intricate mixtures derived from plants like Lithospermum erythrorhizon is fundamental for quality control and further research. This is achieved through a combination of high-resolution chromatographic separation techniques coupled with various detection methods.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of lithospermoside and other phenolic compounds. researchgate.netnih.gov Its robustness and efficiency make it ideal for both qualitative and quantitative assessments of natural products. researchgate.net The technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. nih.govseejph.com

For lithospermoside analysis, Reversed-Phase HPLC (RP-HPLC) is commonly employed. Detection is often carried out using a Diode Array Detector (DAD) or a UV detector, which measures the absorbance of the analyte at specific wavelengths. nih.govnih.govresearchgate.net The UV spectrum of lithospermoside, dictated by its caffeic acid moiety, allows for sensitive detection. doaj.org Studies have established HPLC-DAD methods for the simultaneous determination of multiple components in Arnebia and Lithospermum species, the natural sources of lithospermoside. magtechjournal.com

For enhanced specificity and structural elucidation, HPLC is frequently coupled with Mass Spectrometry (MS). nih.govrsc.org Techniques like HPLC-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) provide high-resolution mass data and fragmentation patterns, which are invaluable for unequivocally identifying lithospermoside and its related metabolites in complex extracts. magtechjournal.comrsc.orgnih.gov This hyphenated technique combines the separation power of HPLC with the sensitive and selective detection capabilities of MS, allowing for the characterization of known and unknown compounds even at low concentrations. nih.govrsc.org

| Technique | Column | Mobile Phase (Typical) | Detection Method | Application Note |

|---|---|---|---|---|

| HPLC-UV/DAD | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Gradient elution with Acetonitrile and water (often containing a modifier like formic acid or ammonium (B1175870) acetate) nih.gov | UV/DAD at ~275-330 nm | Routinely used for quantitative analysis and quality control of lithospermoside and related phenolics in plant extracts. nih.govmagtechjournal.com |

| HPLC-QTOF-MS | Reversed-Phase C18 or similar | Acetonitrile/Methanol and water with formic acid | ESI-MS/MS (Negative Ion Mode) | Provides accurate mass and fragmentation data for unambiguous identification and structural elucidation of lithospermoside and its metabolites. magtechjournal.comrsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. nih.govijbpas.com Due to the low volatility and high polarity of lithospermoside, direct analysis by GC-MS is not feasible. However, the technique is highly valuable for profiling other, less polar secondary metabolites in lithospermoside-containing plants, such as terpenoids, sterols, and certain simple phenolics. nih.govresearchgate.net

For the analysis of polar compounds like phenolic acids (the building blocks of lithospermoside), a derivatization step is required to increase their volatility. nih.gov This typically involves silylation, which converts polar functional groups (-OH, -COOH) into less polar trimethylsilyl (B98337) (TMS) ethers and esters. nih.govresearchgate.net Following derivatization, GC-MS can separate these compounds, and the mass spectrometer provides detailed structural information based on their characteristic fragmentation patterns, which can be compared against spectral libraries like NIST for identification. nih.govresearchgate.net

| Analyte Type | Derivatization Agent | GC Column (Typical) | Key Application |

|---|---|---|---|

| Phenolic Acids (e.g., Caffeic Acid) | Silylation reagents (e.g., BSTFA, MSTFA) | Fused silica (B1680970) capillary column (e.g., TG-5MS) | Analysis of the structural components of lithospermoside after chemical or enzymatic hydrolysis. |

| Terpenoids & Sterols | Often not required | Fused silica capillary column | Chemical profiling of the lipophilic fraction of Lithospermum or Arnebia extracts. researchgate.net |

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. mdpi.comelsevierpure.com It offers advantages such as high efficiency, short analysis times, and low consumption of samples and reagents, making it an attractive alternative to HPLC. nih.govmdpi.com Capillary Zone Electrophoresis (CZE), the simplest mode of CE, is particularly well-suited for the analysis of charged species like phenolic acids. nih.gov

Since lithospermoside is an anionic compound at basic pH, CZE with UV detection is an effective method for its separation and quantification. mdpi.comnih.gov Borate buffers are commonly used as the background electrolyte to achieve good resolution of phenolic compounds. mdpi.com The coupling of CE with Mass Spectrometry (CE-MS) further enhances detection sensitivity and specificity, although its application for phenolic compounds is less common than LC-MS. nih.gov The technique has demonstrated excellent performance in separating structurally similar phenolic acids, including isomers, indicating its high potential for the detailed analysis of lithospermoside and its derivatives in complex plant matrices. elsevierpure.comnih.gov

| CE Mode | Capillary Type | Background Electrolyte (Typical) | Detection | Application Note |

|---|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Fused-silica | Borate buffer (pH ~9.0) mdpi.com | UV/DAD | High-resolution separation of lithospermoside and related phenolic acids from plant extracts. elsevierpure.com |

| CE-MS | Fused-silica | Ammonium hydroxide (B78521) or similar volatile buffer nih.gov | ESI-MS | Offers high sensitivity and selectivity for identifying phenolic compounds in complex samples like honey or plant extracts. nih.gov |

Spectroscopic Fingerprinting and Chemometric Analysis

Spectroscopic techniques provide a holistic "fingerprint" of a sample, capturing information from a multitude of compounds simultaneously. When combined with chemometric analysis—the use of mathematical and statistical methods to analyze chemical data—these fingerprints can be used to classify samples, identify patterns, and profile metabolites without necessarily separating each component. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive structural information about molecules in a sample. springernature.comresearchgate.netspringernature.com For metabolite profiling of complex mixtures like plant extracts, ¹H-NMR is particularly valuable because it is inherently quantitative and requires minimal sample preparation. nih.govnih.govsemanticscholar.org The ¹H-NMR spectrum of a Lithospermum extract provides a unique chemical fingerprint, with signals corresponding to various classes of compounds, including phenolic acids, sugars, and amino acids. nih.gov

Two-dimensional (2D) NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are used to resolve signal overlap, a common issue in the crowded spectra of extracts. mdpi.com These experiments correlate protons with their directly attached carbons, spreading the signals into two dimensions and greatly aiding in the identification of individual compounds, including lithospermoside. nih.govmdpi.com By comparing the NMR data with that of reference compounds or databases, it is possible to identify and even quantify numerous metabolites in a single run. researchgate.netspringernature.com

| Nucleus/Experiment | Information Provided | Application in Lithospermoside Research |

|---|---|---|

| ¹H NMR | Quantitative data, structural information from chemical shifts (δ) and coupling constants (J). mdpi.com | Metabolic fingerprinting of Lithospermum extracts, quantification of lithospermoside and other major metabolites. nih.gov |

| ¹³C NMR | Information on the carbon skeleton of the molecule; less signal overlap than ¹H NMR. researchgate.net | Structural elucidation of lithospermoside and related compounds. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity information (H-H, C-H correlations) for unambiguous structure determination. mdpi.comresearchgate.net | Complete structural assignment of lithospermoside and identification of novel metabolites in the extract. nih.gov |

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. frontiersin.org These techniques provide a characteristic molecular fingerprint that is highly specific to the chemical structure and functional groups present. frontiersin.orgceon.rs They are rapid, non-destructive, and require little to no sample preparation.